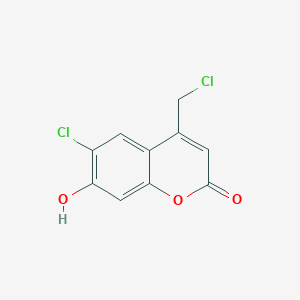

6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one” is a type of heterocyclic chemical compound . It is a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A synthetic method of 4-(chloromethyl)pyridine hydrochloride has been reported, which could be adapted for the synthesis of "6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one" .Molecular Structure Analysis

The structure of similar compounds like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds like pinacol boronic esters have been studied . Protodeboronation of these esters has been achieved using a radical approach .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- 6-Chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one has been utilized in the microwave-assisted synthesis of novel 2H-chromene derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef & Amin, 2014).

Chemical Characterization and Structural Analysis

- This compound, as a coumarin derivative, has been characterized using spectroscopic tools like mass spectra, NMR, and single-crystal X-ray diffraction, providing insights into its crystal and molecular structure, including intermolecular interactions and hydrogen bonds (Channabasappa, Kumara, Neratur & Kariyappa, 2018).

Pharmaceutical Applications in Cancer Research

- Chromene derivatives, including those related to 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, have shown potential as leads for developing new anticancer drugs. They demonstrate capabilities as DNA intercalators, which could be pivotal in cancer treatment (Santana, Ferreira Neto, Gonçalves, Almeida, França & Figueroa-Villar, 2020).

Spectrophotometric Applications

- This compound has been suggested as a color-forming agent for trace determination of palladium in its divalent oxidation state. It forms a complex with palladium in specific solutions, aiding in the sensitive detection of this metal in various samples (Kaur, Agnihotri & Agnihotri, 2022).

Synthesis of Mannich Bases

- Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones, which can be related to 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, have shown tranquilizing and neuroleptic properties. This highlights their potential in the development of pharmaceutical compounds for nervous system disorders (Garazd, Panteleimonova, Garazd & Khilya, 2002).

Zukünftige Richtungen

Quinazolinones and quinazolines, which are similar to “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one”, are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses . Therefore, it is expected that many novel applications of “6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one” will be discovered in the future .

Eigenschaften

IUPAC Name |

6-chloro-4-(chloromethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNLSFVNVBNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)

![2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2616474.png)

![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)